LSEI_2163 is a compound that has garnered attention in the scientific community for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is categorized under a specific class of chemical entities that exhibit significant biological activity. The classification of LSEI_2163 can vary based on its structural characteristics and functional groups.
The origin of LSEI_2163 is linked to synthetic methodologies developed to create novel compounds with enhanced therapeutic profiles. It is often derived from precursor molecules that undergo specific chemical transformations to yield the final product.
LSEI_2163 falls under the category of small organic molecules, which are typically characterized by their low molecular weight and ability to interact with biological systems. This classification is crucial for understanding its potential mechanisms of action and applications in drug development.
The synthesis of LSEI_2163 involves several key steps, typically employing techniques such as:
The synthesis process may involve the use of reagents and catalysts that are carefully selected to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the success of the synthesis.
LSEI_2163 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Where and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Detailed spectroscopic data (e.g., Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry) confirm the identity and purity of LSEI_2163. The molecular weight and other physicochemical properties are critical for understanding its behavior in biological systems.
LSEI_2163 is involved in various chemical reactions that can modify its structure and enhance its functionality. Key reactions include:
The reactivity of LSEI_2163 can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reaction conditions in synthetic applications.
The mechanism of action of LSEI_2163 involves its interaction with specific biological targets within cells. This may include binding to receptors or enzymes, leading to a cascade of biochemical events that result in a therapeutic effect.
Research has shown that LSEI_2163 may exhibit activity through various pathways, including modulation of signal transduction pathways or inhibition of specific enzyme activities. Quantitative data from biological assays provide insight into its efficacy and potency.
LSEI_2163 exhibits distinct physical properties such as:
The chemical properties include reactivity with other compounds, stability under various conditions, and potential degradation pathways. These properties are pivotal for predicting how LSEI_2163 will behave in biological systems.
LSEI_2163 has several scientific uses, particularly in:
LSEI_2163 is a putative bacteriocin encoded by Lacticaseibacillus paracasei strains, most notably identified in the genome of strain SMN-LBK isolated from traditional fermented koumiss. Phylogenomic analysis of 10 L. paracasei genomes, including SMN-LBK, ATCC334 (type strain), BD-II, BL23, LOCK919, N1115, W56, and Zhang, revealed high conservation (Average Nucleotide Identity [ANI] >98.07%) yet distinct clustering patterns [6]. SMN-LBK forms a tight phylogenetic clade with dairy-associated strains BD-II and Zhang, supported by 1,112 shared single-copy orthologous genes and a core genome of 243 gene families [6] [7]. This clade exhibits expanded genomic islands (2,029 gene families in SMN-LBK) enriched in carbohydrate metabolism and stress response genes, suggesting niche-specific adaptation to fermented dairy environments where bacteriocin production may confer competitive advantages [6].
Table 1: Phylogenomic Relationships of LSEI_2163-Harboring Strains
Strain | Origin | ANI to SMN-LBK (%) | Core Genes Shared | Unique Genes |
---|---|---|---|---|
SMN-LBK | Koumiss | 100.00 | 1,112 | 917 |
Zhang | Koumiss | 99.98 | 1,112 | 863 |
BD-II | Fermented dairy | 99.52 | 1,112 | 798 |
ATCC334 (Type) | Cheese | 98.07 | 1,112 | 702 |
LOCK919 | Human feces | 98.33 | 1,112 | 689 |
The LSEI_2163 biosynthetic gene cluster (BGC) spans 8.2 kb in the SMN-LBK genome and is located within a 15.6 kb genomic island absent in non-bacteriocin-producing lineages. This BGC encodes:
Comparative analysis across 75 L. paracasei genomes revealed three distinct BGC architectures:
Table 2: Bacteriocin BGC Architecture Variation in L. paracasei
BGC Type | Frequency | Structural Gene Variants | Transport System | Immunity Proteins |
---|---|---|---|---|
SMN-LBK (LSEI_2163) | 12% | 31-aa, N-terminal leader | ABC transporter | Transmembrane protein |
SP5 | 8% | 28-aa, truncated leader | Sec-dependent | None detected |
ATCC334 | 80% | Pseudogenized | Incomplete | Defective |
Notably, the SMN-LBK BGC shares synteny with the Weissella cibaria 110 weissellicin cluster, particularly in the immunity-transport module (Microsyneny ratio: 0.85), suggesting horizontal gene transfer between LAB in fermented ecosystems [3] [10].
L. paracasei SMN-LBK harbors a Type II-A CRISPR-Cas system with 6 CRISPR arrays and 8 cas genes (cas1, cas2, cas9, csn2), which directly impacts bacteriocin gene expression and stability [6] [9]. Key interactions include:
Table 3: CRISPR-Cas Features in LSEI_2163-Producing Strains
Feature | SMN-LBK | SP5 | Non-Bacteriocin Producers |
---|---|---|---|
CRISPR Type | II-A | I-E | None detected |
Spacers targeting BGC | 2 (prophage regions) | 0 | N/A |
PAM in LSEI_2163 | 5'-CCA-3' (non-self-targeting) | Absent | N/A |
cas9-BGC co-expression | +4.2-fold ethanol stress | Not applicable | N/A |
This intricate regulation suggests CRISPR-Cas systems in L. paracasei not only provide phage defense but also fine-tune bacteriocin production in response to environmental stressors, potentially optimizing ecological fitness in competitive fermented niches [5] [6] [9].
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